molecular formula C14H15N3O B14008982 4-((4-Amino-3-methylphenyl)azo)-3-methylphenol CAS No. 17277-68-8

4-((4-Amino-3-methylphenyl)azo)-3-methylphenol

Cat. No.: B14008982
CAS No.: 17277-68-8
M. Wt: 241.29 g/mol
InChI Key: ZPIIWWHBQDZLEA-UHFFFAOYSA-N
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Description

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL is an azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing processes. This particular compound is notable for its applications in various industries, including textiles and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-amino-3-methylphenol using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-methylphenol under alkaline conditions to yield the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium salt and the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Scientific Research Applications

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure. The azo bond (N=N) plays a crucial role in these interactions, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Sudan I (1-Phenylazo-2-naphthol): Another azo dye used in various applications, including food coloring and biological staining.

    Methyl Orange (4-[(4-Dimethylamino)phenylazo]benzenesulfonic acid sodium salt): A pH indicator used in titrations.

    Congo Red (3,3’-[(1,1’-Biphenyl)-4,4’-diylbis(azo)]bis(4-aminonaphthalene-1-sulfonic acid) disodium salt): Used in histology for staining amyloid tissues.

Uniqueness

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various substrates makes it particularly valuable in scientific research and industrial applications .

Biological Activity

The compound 4-((4-Amino-3-methylphenyl)azo)-3-methylphenol , also known as an azo dye, has garnered attention for its potential biological activities, particularly in medicinal chemistry and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicological concerns.

Chemical Structure and Properties

The chemical structure of this compound features an azo group (-N=N-) linking two aromatic systems: a 4-amino-3-methylphenyl moiety and a phenolic component. Its molecular formula is C13H13N3OC_{13}H_{13}N_3O with a molecular weight of approximately 227.26 g/mol. The presence of the hydroxyl group enhances its solubility in water, which is critical for biological interactions.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit antitumor properties . For example, derivatives of this compound have shown selective cytotoxicity against various cancer cell lines, including breast cancer cells. A notable mechanism involves the compound's ability to bind to aryl hydrocarbon receptors (AhR), leading to the activation of cytochrome P450 enzymes that bioactivate prodrugs into cytotoxic agents .

Genotoxicity

The genotoxic potential of azo compounds, including this compound, is a significant concern due to their ability to form reactive intermediates that can bind covalently to DNA. This binding can lead to mutations and ultimately cancer development. Studies have shown that metabolites of related compounds can induce DNA damage in various cell types, highlighting the need for careful evaluation of their safety profiles .

Inhibition Studies

Inhibitory effects on specific enzymes have been observed with this compound and its derivatives. For instance, some studies reported moderate inhibitory activity against human neutrophil elastase (hNE), a key enzyme involved in inflammatory processes. The IC50 value for one derivative was found to be 35.2 μM, suggesting potential therapeutic applications in inflammatory diseases.

Study on Antitumor Activity

A study conducted by Hutchinson et al. synthesized several azo-linked benzothiazole derivatives and evaluated their antitumor activity against breast cancer cell lines in vitro and in vivo. The results indicated that certain derivatives exhibited significant cytotoxicity with GI50 values below 5 nM, demonstrating the potential of these compounds as novel antitumor agents .

Genotoxicity Assessment

Research evaluating the genotoxicity of 4-aminobiphenyl, a related azo compound, provided insights into the mechanisms by which these compounds may induce DNA damage. The study highlighted metabolic activation leading to the formation of reactive electrophiles that bind to DNA, particularly deoxyguanosine . This mechanism underscores the importance of understanding the metabolic pathways involved in the toxicity of azo compounds.

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AntitumorThis compoundCytotoxicity against cancer cells
GenotoxicityRelated azo compoundsDNA damage induction
Enzyme InhibitionDerivativesModerate hNE inhibition (IC50 = 35.2 μM)

Properties

CAS No.

17277-68-8

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-[(4-amino-3-methylphenyl)diazenyl]-3-methylphenol

InChI

InChI=1S/C14H15N3O/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(18)8-10(14)2/h3-8,18H,15H2,1-2H3

InChI Key

ZPIIWWHBQDZLEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)O)C)N

Origin of Product

United States

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